2-(4-benzylpiperazin-1-yl)-5-nitro-N-phenylpyrimidine-4,6-diamine
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Overview
Description
2-(4-BENZYLPIPERAZIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group, a nitro group, and a phenylpyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BENZYLPIPERAZIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reductive amination of benzylamine with piperazine in the presence of a reducing agent such as sodium cyanoborohydride . The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid as reagents . The phenylpyrimidine moiety is often synthesized separately and then coupled with the piperazine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents are also selected to enhance the efficiency of the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-BENZYLPIPERAZIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The phenylpyrimidine moiety can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, sodium cyanoborohydride, and various catalysts such as palladium on carbon for hydrogenation reactions . Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce a variety of functional groups onto the piperazine ring .
Scientific Research Applications
2-(4-BENZYLPIPERAZIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-BENZYLPIPERAZIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide . In cancer cells, the compound may induce apoptosis by activating caspase enzymes, leading to programmed cell death .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-BENZYLPIPERAZIN-1-YL)PROPOXY)-7-METHOXY-3-SUBSTITUTED PHENYL-2H-CHROMEN-2-ONE: This compound shares the benzylpiperazine moiety but differs in its chromenone structure.
2-(4-(4-SUBSTITUTED PIPERAZIN-1-YL)BENZYLIDENE)HYDRAZINECARBOXAMIDE: Another compound with a piperazine ring, used as a carbonic anhydrase inhibitor.
Uniqueness
2-(4-BENZYLPIPERAZIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE is unique due to its combination of a nitro group, a benzylpiperazine moiety, and a phenylpyrimidine structure. This unique combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research .
Properties
Molecular Formula |
C21H23N7O2 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-nitro-4-N-phenylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C21H23N7O2/c22-19-18(28(29)30)20(23-17-9-5-2-6-10-17)25-21(24-19)27-13-11-26(12-14-27)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H3,22,23,24,25) |
InChI Key |
RVXNJUVKTIAOTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=C(C(=N3)NC4=CC=CC=C4)[N+](=O)[O-])N |
Origin of Product |
United States |
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